molecular formula C20H24F2O4 B13841305 (6alpha,11beta,17alpha)-6,9-Difluoro-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic Acid

(6alpha,11beta,17alpha)-6,9-Difluoro-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic Acid

Cat. No.: B13841305
M. Wt: 366.4 g/mol
InChI Key: LECQZWLBQWUNPR-ZMFGGXDQSA-N
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Description

17a,21-Dideoxy-6a,9a-Difluoroprednisolone is a synthetic glucocorticoid compound. Glucocorticoids are a class of corticosteroids, which are a class of steroid hormones. These compounds are known for their potent anti-inflammatory and immunosuppressive properties. 17a,21-Dideoxy-6a,9a-Difluoroprednisolone is used primarily in scientific research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17a,21-Dideoxy-6a,9a-Difluoroprednisolone involves multiple steps, starting from a suitable steroid precursor. The process typically includes:

    Fluorination: Introduction of fluorine atoms at the 6a and 9a positions.

    Deoxygenation: Removal of oxygen atoms at the 17a and 21 positions.

These reactions require specific reagents and conditions, such as the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) and deoxygenating agents like tributyltin hydride.

Industrial Production Methods

Industrial production of 17a,21-Dideoxy-6a,9a-Difluoroprednisolone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch Processing: Controlled reaction conditions in large reactors.

    Purification: Techniques like crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

17a,21-Dideoxy-6a,9a-Difluoroprednisolone undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using reagents like potassium permanganate.

    Reduction: Removal of oxygen atoms, using agents like lithium aluminum hydride.

    Substitution: Replacement of functional groups, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated steroids.

Scientific Research Applications

17a,21-Dideoxy-6a,9a-Difluoroprednisolone is widely used in scientific research due to its unique properties:

    Chemistry: Studying the effects of fluorination on steroid activity.

    Biology: Investigating the compound’s impact on cellular processes.

    Medicine: Exploring potential therapeutic applications, particularly in anti-inflammatory and immunosuppressive treatments.

    Industry: Developing new synthetic routes and production methods for glucocorticoids.

Mechanism of Action

The mechanism of action of 17a,21-Dideoxy-6a,9a-Difluoroprednisolone involves binding to glucocorticoid receptors in cells. This binding leads to:

    Transcriptional Regulation: Modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects.

    Signal Transduction: Activation of signaling pathways that reduce inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: A widely used glucocorticoid with similar anti-inflammatory properties.

    Dexamethasone: Another potent glucocorticoid used in various medical treatments.

    Betamethasone: Known for its strong anti-inflammatory effects.

Uniqueness

17a,21-Dideoxy-6a,9a-Difluoroprednisolone is unique due to its specific fluorination pattern and deoxygenation, which may enhance its stability and potency compared to other glucocorticoids.

Properties

Molecular Formula

C20H24F2O4

Molecular Weight

366.4 g/mol

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid

InChI

InChI=1S/C20H24F2O4/c1-18-9-16(24)20(22)13(11(18)3-4-12(18)17(25)26)8-15(21)14-7-10(23)5-6-19(14,20)2/h5-7,11-13,15-16,24H,3-4,8-9H2,1-2H3,(H,25,26)/t11-,12+,13-,15-,16-,18-,19-,20-/m0/s1

InChI Key

LECQZWLBQWUNPR-ZMFGGXDQSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@H]2C(=O)O)C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O

Canonical SMILES

CC12CC(C3(C(C1CCC2C(=O)O)CC(C4=CC(=O)C=CC43C)F)F)O

Origin of Product

United States

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